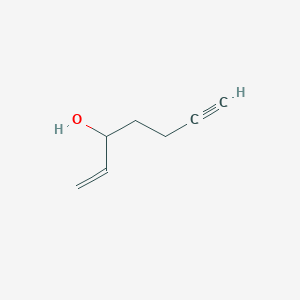
Hept-1-EN-6-YN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hept-1-EN-6-YN-3-OL can be synthesized through a multi-step process involving various reagents and catalysts. One common method involves the use of palladium(II)-catalyzed Overman rearrangement followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis reaction. This process allows for the efficient synthesis of C-7 substituted hept-2-en-6-yn-1-ols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific methods and conditions may vary depending on the desired purity and yield of the compound. Common solvents used in the synthesis include chloroform, dichloromethane, and methanol .
Análisis De Reacciones Químicas
Types of Reactions: Hept-1-EN-6-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in different alcohols or alkanes.
Substitution: The hydroxyl group (-OH) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes .
Aplicaciones Científicas De Investigación
Hept-1-EN-6-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavorings due to its distinct odor properties
Mecanismo De Acción
The mechanism of action of Hept-1-EN-6-YN-3-OL involves its interaction with various molecular targets and pathways. The compound’s enyne structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its effects are mediated through its ability to form stable complexes with metal catalysts, facilitating various catalytic processes .
Comparación Con Compuestos Similares
Hept-1-EN-6-YN-3-OL can be compared with other similar compounds such as:
Hept-1-yn-3-ol: Another enyne with similar reactivity but different substitution patterns.
Hept-2-en-6-yn-1-ol: A compound with a similar structure but different positioning of the double and triple bonds.
6-Heptyn-1-ol: A related compound used in organic synthesis with different functional group placement.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
71570-89-3 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
hept-1-en-6-yn-3-ol |
InChI |
InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h1,4,7-8H,2,5-6H2 |
Clave InChI |
QFXQOFFAIPZOSD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CCC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


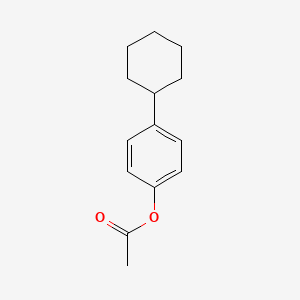
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
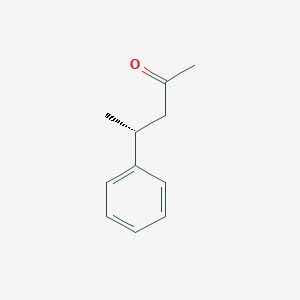
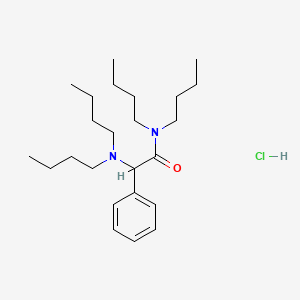
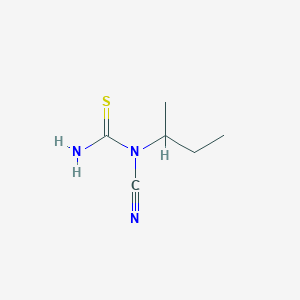
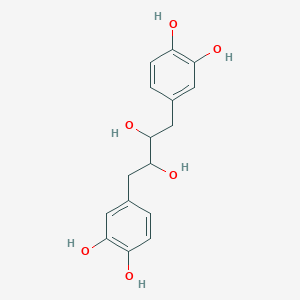
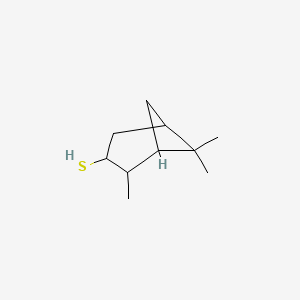
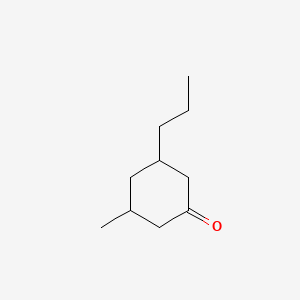


acetate](/img/structure/B14462924.png)

![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
